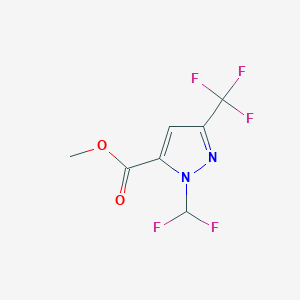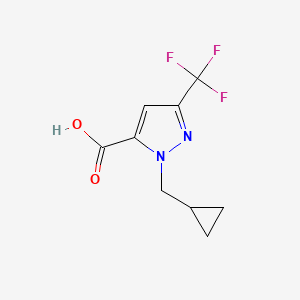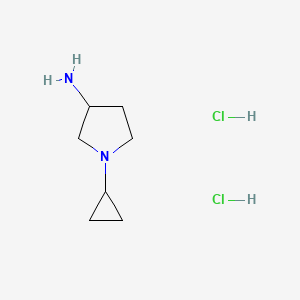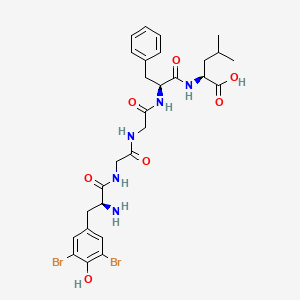
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Overview
Description
(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic peptide derivative of Leu-Enkephalin, where the tyrosine residue at position 1 is substituted with 3,5-dibromo-tyrosine. This modification enhances the compound’s stability and bioactivity, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin typically involves the bromination of L-tyrosine to produce 3,5-dibromo-L-tyrosine, followed by peptide coupling reactions to incorporate this modified amino acid into the Leu-Enkephalin sequence. The bromination can be achieved using dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dibromo-Tyr1)-Leu-Enkephalin can undergo various chemical reactions, including:
Oxidation: The brominated tyrosine residue can be further oxidized under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines can be used to replace the bromine atoms.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various substituted tyrosine derivatives.
Scientific Research Applications
(3,5-Dibromo-Tyr1)-Leu-Enkephalin has several applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and stability.
Biology: Investigated for its interactions with opioid receptors and its potential as a tool to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-Tyr1)-Leu-Enkephalin involves its interaction with opioid receptors, particularly the delta and mu receptors. The brominated tyrosine residue enhances binding affinity and stability, leading to prolonged receptor activation. This interaction modulates pain perception and other physiological responses mediated by opioid receptors.
Comparison with Similar Compounds
Leu-Enkephalin: The parent compound without bromination.
(3-Bromo-Tyr1)-Leu-Enkephalin: A similar compound with a single bromine substitution.
(3,5-Diiodo-Tyr1)-Leu-Enkephalin: A compound with iodine substitutions instead of bromine.
Uniqueness: (3,5-Dibromo-Tyr1)-Leu-Enkephalin is unique due to its dual bromination, which significantly enhances its stability and bioactivity compared to its non-brominated and mono-brominated counterparts. This makes it a valuable tool for studying the effects of peptide modifications on receptor interactions and biological activity.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


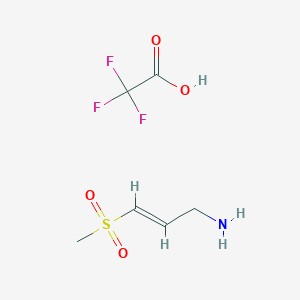
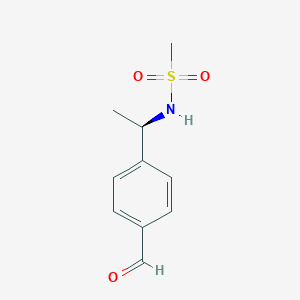
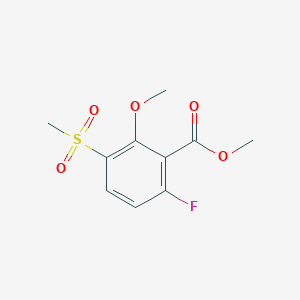
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
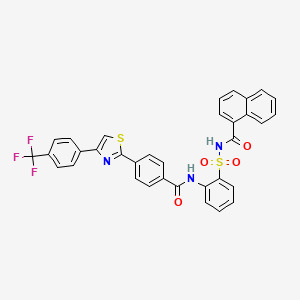
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
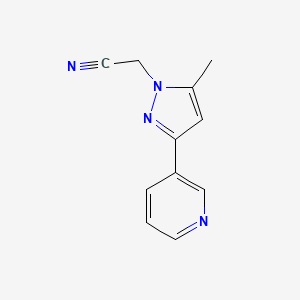


![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)
